molecular formula C25H24FNO5 B11488286 2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11488286
M. Wt: 437.5 g/mol
InChI Key: IRDNPPYMEXTIGV-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity . The fluorophenoxyethyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the combination of the indole core with the fluorophenoxyethyl and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H24FNO5

Molecular Weight

437.5 g/mol

IUPAC Name

2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H24FNO5/c1-16-23(25(29)32-14-13-30-2)21-15-22(28)19-5-3-4-6-20(19)24(21)27(16)11-12-31-18-9-7-17(26)8-10-18/h3-10,15,28H,11-14H2,1-2H3

InChI Key

IRDNPPYMEXTIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCOC3=CC=C(C=C3)F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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